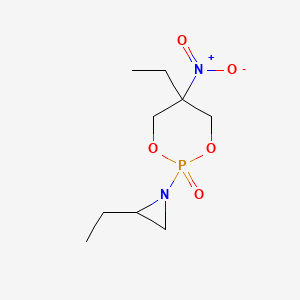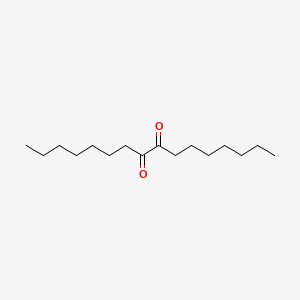
Mercury bromide iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury bromide iodide is a chemical compound that contains mercury, bromine, and iodine It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury bromide iodide can be synthesized through the reaction of mercury(II) bromide and mercury(II) iodide. The reaction typically involves mixing aqueous solutions of these two compounds under controlled conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure the purity and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: this compound can participate in substitution reactions where bromine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as nitric acid can oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound to elemental mercury.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under controlled conditions.
Major Products Formed
The major products formed from these reactions include various mercury halides, elemental mercury, and other mercury-containing compounds depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Mercury bromide iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving mercury compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: this compound is used in the development of sensors and other industrial applications due to its unique properties.
Wirkmechanismus
The mechanism of action of mercury bromide iodide involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with proteins and enzymes, affecting their function. The compound’s effects are mediated through its ability to form complexes with biological molecules, leading to changes in their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Mercury bromide iodide can be compared with other similar compounds such as:
Mercury(II) bromide: Similar in composition but lacks the iodine component.
Mercury(II) iodide: Contains iodine but not bromine.
Mercury(II) chloride: Another mercury halide with different properties and applications.
Uniqueness
This compound is unique due to its combination of bromine and iodine, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other mercury halides may not be suitable.
Conclusion
This compound is a compound with diverse applications and interesting chemical properties. Its synthesis, reactions, and potential uses make it a valuable subject of study in various scientific fields. Understanding its behavior and interactions can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
13444-76-3 |
|---|---|
Molekularformel |
BrHgI |
Molekulargewicht |
407.40 g/mol |
IUPAC-Name |
bromo(iodo)mercury |
InChI |
InChI=1S/BrH.Hg.HI/h1H;;1H/q;+2;/p-2 |
InChI-Schlüssel |
WWWSJCXNNVUYBN-UHFFFAOYSA-L |
Kanonische SMILES |
Br[Hg]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


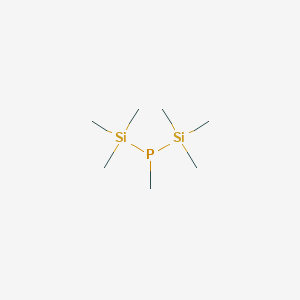

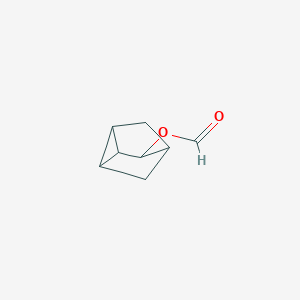
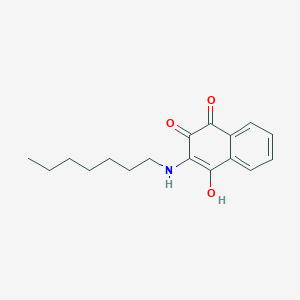
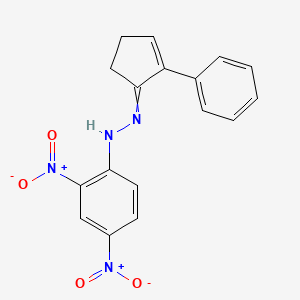
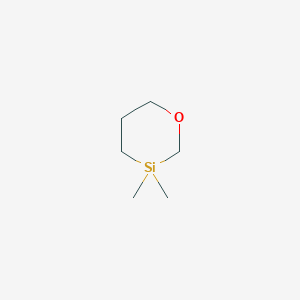

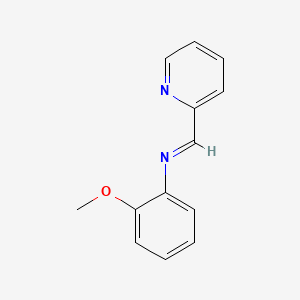

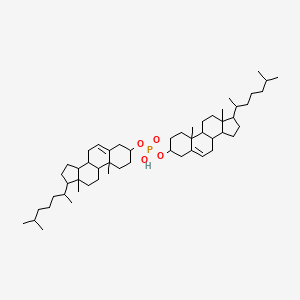
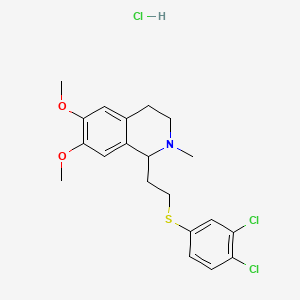
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
